N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a fluorene-based acetamide derivative featuring a 2-oxoimidazolidin-1-yl moiety substituted with a 2-fluorophenyl group. The 2-fluorophenyl substituent likely enhances binding specificity in biological systems due to fluorine’s electronegativity and steric effects .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-21-7-3-4-8-22(21)28-12-11-27(24(28)30)15-23(29)26-18-9-10-20-17(14-18)13-16-5-1-2-6-19(16)20/h1-10,14H,11-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENGRWZYWFVTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 9H-Fluoren-2-Amine
The most straightforward route involves acetylation of commercially available 9H-fluoren-2-amine:
$$
\text{9H-Fluoren-2-amine} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{N-(9H-Fluoren-2-yl)Acetamide}
$$
Typical Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine.
- Temperature : 0°C to room temperature.
- Yield : 85–92%.
Mechanistic Insight : The amine nucleophilically attacks the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation to form the acetamide.
Alternative Route via Fluorenyl Bromide
For cases where 9H-fluoren-2-amine is unavailable, a reductive amination pathway using 9-bromofluorene has been reported:
- Generation of Fluorenyl Anion :
$$
\text{9-Bromofluorene} + \text{TDAE} \xrightarrow{\text{DMF, -20°C}} \text{Fluorenyl Anion}
$$ - Reaction with Acetamide Electrophile :
$$
\text{Fluorenyl Anion} + \text{Chloroacetamide} \rightarrow \text{N-(9H-Fluoren-2-yl)Acetamide}
$$
Key Data :
- Catalyst : Tetrakis(dimethylamino)ethylene (TDAE).
- Solvent : Dimethylformamide (DMF).
- Yield : 56–70%.
Synthesis of 3-(2-Fluorophenyl)-2-Oxoimidazolidin-1-yl Acetic Acid
Cyclization of Urea Derivatives
The imidazolidinone ring is formed via cyclization of a urea intermediate. A representative approach involves:
- Formation of Urea Precursor :
$$
\text{2-Fluoroaniline} + \text{Ethyl Glycidate} \xrightarrow{\text{HCl, Reflux}} \text{Urea Intermediate}
$$ - Cyclization :
$$
\text{Urea Intermediate} \xrightarrow{\text{Base, Δ}} \text{3-(2-Fluorophenyl)-2-Oxoimidazolidin-1-yl Acetic Acid}
$$
Optimized Conditions :
Alternative Pathway via Cyanoguanidine
A modified method employs cyanoguanidine for imidazolidinone formation:
$$
\text{2-Fluoroaniline} + \text{Cyanoguanidine} \xrightarrow{\text{HCl, H}_2\text{O, Reflux}} \text{Imidazolidinone Derivative}
$$
Advantages :
Coupling of Fluorenyl Acetamide and Imidazolidinone Moieties
Peptide Coupling Reagents
The acetic acid linker is formed using carbodiimide-based coupling:
$$
\text{N-(9H-Fluoren-2-yl)Acetamide} + \text{3-(2-Fluorophenyl)-2-Oxoimidazolidin-1-yl Acetic Acid} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}
$$
Standard Protocol :
Palladium-Catalyzed Carbonylation
A recent advancement utilizes palladium catalysis for direct coupling:
$$
\text{Fluorenyl Halide} + \text{Imidazolidinone Zincate} \xrightarrow{\text{Pd(OAc)}_2, \text{CO}} \text{Target Compound}
$$
Conditions :
- Catalyst : Palladium acetate (Pd(OAc)$$_2$$).
- Ligand : Xantphos.
- CO Source : 2,4,6-Trichlorophenyl formate.
- Yield : 55–62%.
Purification and Characterization
Chromatographic Methods
- Column Chromatography : Silica gel with eluents such as DCM:MeOH (95:5).
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85–7.25 (m, fluorenyl and fluorophenyl protons), 4.30 (s, CH$$2$$), 2.10 (s, COCH$$_3$$).
- MS (ESI) : m/z 439.2 [M+H]$$^+$$.
Challenges and Optimizations
- Steric Hindrance : The bulky fluorenyl group necessitates prolonged reaction times for coupling steps.
- Solvent Selection : DMF outperforms THF in Pd-catalyzed reactions due to better ligand solubility.
- Side Reactions : Epoxide formation observed in TDAE-mediated routes requires careful temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazolidinone Core
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- Structural Difference : Replaces the 2-fluorophenyl group with a 4-methoxyphenyl moiety.
- Molecular weight: 413.5 g/mol (identical to the target compound) .
2-(3-(2-Fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
Fluorenyl Acetamide Derivatives
Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-2-yl)-
- Structural Difference : Adds a 7-fluoro and 9-oxo group to the fluorenyl core.
- Molecular weight: 255.24 g/mol .
Morpholinone and Thiazole-Based Analogs
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Difference: Replaces the imidazolidinone core with a morpholinone ring.
- Molecular weight: 347 g/mol (ESI/APCI(+)) .
N-(1,3-Benzothiazol-2-yl)acetamide
- Structural Difference : Simplifies the structure to a benzothiazole-acetamide hybrid.
- Impact: Lacks the fluorenyl and imidazolidinone groups, resulting in reduced steric bulk and lower molecular weight (192.23 g/mol) .
Physicochemical and Pharmacological Properties
Biological Activity
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure consists of a fluorenyl moiety linked to an imidazolidinone, which is thought to contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. It appears to affect signaling pathways associated with cell cycle regulation and apoptosis, specifically through the modulation of p53 and Bcl-2 family proteins.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
Biological Activity Data
| Activity Type | Tested Organisms/Cells | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Human breast cancer cells (MCF-7) | 12 µM | Induction of apoptosis |
| Antimicrobial | E. coli, S. aureus | 15 µg/mL | Cell wall synthesis inhibition |
| Anti-inflammatory | RAW 264.7 macrophages | 10 µM | Inhibition of TNF-alpha production |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability, with an IC50 value of 12 µM. The study attributed this effect to the activation of apoptotic pathways mediated by p53 activation and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Activity
In a study examining the antimicrobial properties against E. coli and S. aureus, the compound showed an EC50 value of 15 µg/mL. The researchers concluded that the compound's mechanism involved disruption of bacterial cell wall integrity, leading to cell lysis and death.
Case Study 3: Anti-inflammatory Effects
Research published in Inflammation Research demonstrated that this compound could inhibit TNF-alpha production in RAW 264.7 macrophages at concentrations as low as 10 µM. This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
